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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B10800353

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of EPZ004777
hydrochloride against its primary target, the histone methyltransferase DOTLL, versus a panel
of other methyltransferases. The information presented is supported by experimental data to
facilitate informed decisions in research and drug development.

EPZ004777 is a potent and highly selective inhibitor of DOTLL, the sole enzyme responsible
for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79)[1][2][3]. Dysregulation of
DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL)[1][2]
[4]. The selectivity of a small molecule inhibitor is a critical factor in its therapeutic potential, as
off-target effects can lead to toxicity and reduced efficacy. This guide focuses on the cross-
reactivity profile of EPZ004777.

Comparative Inhibitory Activity

EPZ004777 hydrochloride demonstrates remarkable selectivity for DOT1L over other histone
methyltransferases (HMTs)[1][5]. The following table summarizes the half-maximal inhibitory
concentration (IC50) values of EPZ004777 against a panel of human methyltransferases, as
determined by in vitro enzymatic assays.
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Fold Selectivity vs.

Methyltransferase Target Residue IC50 (nM)

DOTIL
DOT1L H3K79 0.4 1
CARM1 (PRMT4) H3R17 >50,000 >125,000
EHMT2 (G9a) H3K9 >50,000 >125,000
EZH1 H3K27 >50,000 >125,000
EZH2 H3K27 >50,000 >125,000
MLL1 H3K4 >50,000 >125,000
NSD2 H3K36 >50,000 >125,000
PRMT1 H4R3 >50,000 >125,000
PRMT3 H4R3 >50,000 >125,000
PRMT5 H4R3 521 1302.5
PRMT6 H3R2 >50,000 >125,000
SETD2 H3K36 >50,000 >125,000
SETD7 H3K4 >50,000 >125,000
SETDS8 H4K20 >50,000 >125,000
SUV39H1 H3K9 >50,000 >125,000
SUV39H2 H3K9 >50,000 >125,000

Data sourced from Daigle et al., 2011.

As the data indicates, EPZ004777 is highly selective for DOT1L, with IC50 values for other
tested methyltransferases being over 1,000-fold higher[1][5]. This high degree of selectivity is a
crucial attribute, suggesting a lower likelihood of off-target effects mediated by the inhibition of
other methyltransferases.

Signaling Pathway and Mechanism of Action
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EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor
cofactor for DOT1L[1]. By blocking the binding of SAM to DOT1L, EPZ004777 prevents the
methylation of H3K79. In the context of MLL-rearranged leukemias, the aberrant recruitment of
DOTLL by MLL-fusion proteins leads to hypermethylation of H3K79 at specific gene loci,
driving oncogenic gene expression. Inhibition of DOT1L by EPZ004777 reverses this
hypermethylation, leading to the downregulation of leukemogenic genes and subsequent cell
death in MLL-rearranged cancer cells[1][2].

DOTIL Catalytic Cycle
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Mechanism of competitive inhibition of DOT1L by EPZ004777.

Experimental Protocols

The selectivity of EPZ004777 was determined using a radiometric methyltransferase assay.
The following is a detailed protocol for assessing the IC50 values against a panel of
methyltransferases.

In Vitro Methyltransferase Inhibition Assay (Radiometric)
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. Reagents and Materials:
EPZ004777 hydrochloride (or other test compounds) serially diluted in DMSO.
Recombinant human methyltransferase enzymes (e.g., DOT1L, PRMTS5, etc.).
S-[methyl-3H]-adenosyl-L-methionine (3H-SAM).
Unlabeled S-adenosyl-L-methionine (SAM).
Specific histone peptide or nucleosome substrates for each enzyme.

Assay Buffer (e.g., 20 mM Tris-HCI, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgClz, 0.1
mg/mL BSA, 1 mM DTT).

S-adenosyl-L-homocysteine (SAH) for positive control (100% inhibition).
96-well or 384-well assay plates.
Scintillation fluid.
Microplate scintillation counter.
. Assay Procedure:
Prepare serial dilutions of EPZ004777 in DMSO.
Add 1 pL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

Add 24 pL of a solution containing the specific methyltransferase enzyme and its
corresponding substrate in assay buffer to each well.

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the
enzyme.

Initiate the methyltransferase reaction by adding 25 pL of a solution containing a mixture of
3H-SAM and unlabeled SAM in assay buffer. The final concentrations of SAM and the
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substrate should be at or near their respective Km values for each enzyme to ensure
balanced assay conditions[6].

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). The incubation time
should be optimized for each enzyme to ensure the reaction is within the linear range.

Terminate the reaction by adding a stop solution, such as 50 pL of 8 M guanidine
hydrochloride or by spotting the reaction mixture onto phosphocellulose filter paper.

If using filter paper, wash the filters extensively with a wash buffer (e.g., 50 mM sodium
phosphate, pH 7.0) to remove unincorporated 3H-SAM.

Allow the filters to dry, then add scintillation fluid.

Measure the amount of incorporated 3H-methyl groups using a microplate scintillation
counter.

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a four-parameter logistic equation.
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Workflow for the radiometric methyltransferase inhibition assay.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10800353?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

The available experimental data strongly supports the conclusion that EPZ004777
hydrochloride is a highly selective inhibitor of DOT1L. Its minimal activity against a broad
range of other methyltransferases underscores its potential as a targeted therapeutic agent,
particularly in diseases driven by aberrant DOT1L activity such as MLL-rearranged leukemias.
The high degree of selectivity observed for EPZ004777 provides a strong rationale for its use
as a chemical probe to investigate the biological functions of DOT1L and as a foundational
molecule for the development of next-generation DOTL1L inhibitors with improved
pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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